4,7-Dimethyl-1,3-dihydro-2-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
62896-81-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-4-8(2)10-6-11-5-9(7)10/h3-4H,5-6H2,1-2H3 |
InChI Key |
HEGPFAVXPBSITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COCC2=C(C=C1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,7 Dimethyl 1,3 Dihydro 2 Benzofuran and Its Structural Analogues
De Novo Synthesis Strategies for the 1,3-Dihydro-2-benzofuran Core
De novo synthesis approaches aim to construct the dihydrobenzofuran ring system from acyclic or aromatic precursors. These methods are broadly categorized into cycloaddition reactions, where the heterocyclic ring is formed by bringing together two separate components, and intramolecular cyclizations, where a single molecule undergoes ring closure.
Cycloaddition reactions are powerful tools for the convergent synthesis of cyclic compounds. In the context of dihydrobenzofuran synthesis, various modes of cycloaddition, including Diels-Alder, [3+2], and [4+1] annulations, have been successfully employed.
The Inverse-Electron Demand Diels-Alder (IEDDA) reaction is a variant of the conventional Diels-Alder reaction where the electronic character of the reactants is reversed. wikipedia.org It involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.orgnih.gov This strategy is particularly useful for synthesizing heterocyclic compounds, as heteroatoms can be incorporated into either the diene or dienophile component to modulate their electronic properties. wikipedia.orgsigmaaldrich.com For instance, electron-deficient azadienes like 1,2,4,5-tetrazines are highly reactive dienes in IEDDA reactions, reacting with electron-rich dienophiles such as vinyl ethers or enamines. sigmaaldrich.comnih.gov The reaction proceeds through a [4+2] cycloaddition, often followed by the extrusion of a small, stable molecule like dinitrogen (N₂) to yield a new heterocyclic or aromatic system. nih.govnih.gov
Cheletropic reactions are a subclass of pericyclic reactions where two sigma bonds are formed or broken at a single atom. numberanalytics.comwikipedia.org A synthetically useful application is the cheletropic extrusion, where a small molecule is eliminated from a cyclic compound to form new π-bonds. wikipedia.org The thermal extrusion of sulfur dioxide (SO₂) from cyclic sulfones is a well-established method for generating dienes in situ. numberanalytics.comimperial.ac.uk This diene can then participate in subsequent cycloaddition reactions. The thermodynamics of this process often favor the formation of a stable five-membered ring adduct, making the cheletropic pathway a favorable route. wikipedia.org The combination of cheletropic extrusion to form a diene followed by a Diels-Alder reaction represents a powerful tandem approach in organic synthesis. imperial.ac.uk
| Reaction Type | Key Reactants | Process Description | Typical Byproduct |
| IEDDA | Electron-poor diene (e.g., tetrazine), Electron-rich dienophile (e.g., enol ether) | [4+2] cycloaddition between components with reversed electron demand. wikipedia.orgnih.gov | N₂ |
| Cheletropic Extrusion | Cyclic sulfone (e.g., 3-sulfolene) | Thermal or photochemical elimination of a small molecule to form a conjugated diene. wikipedia.orgnumberanalytics.com | SO₂ |
The [3+2] annulation, or 1,3-dipolar cycloaddition, is a highly effective method for constructing five-membered rings. In the synthesis of the 2,3-dihydrobenzofuran (B1216630) core, this typically involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). chim.it Various protocols have been developed, often employing transition metal catalysis or photocatalysis to generate the reactive intermediates.
A photocatalytic approach enables the oxidative [3+2] cycloaddition of phenols with alkenes using visible light and a suitable photocatalyst like Ru(bpy)₃²⁺. nih.govnih.gov This method uses benign terminal oxidants such as ammonium (B1175870) persulfate and is applicable to a wide range of electron-rich phenols and alkene coupling partners, affording dihydrobenzofuran natural products. nih.gov Transition metal catalysis is also widely used. For example, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and subsequent carbooxygenation with 1,3-dienes provides a redox-neutral [3+2] annulation pathway to dihydrobenzofurans. organic-chemistry.org Furthermore, dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various carbon nucleophiles has emerged as a significant strategy for building polycyclic frameworks containing the 2,3-dihydrobenzofuran core. nih.gov
| Catalyst/Promoter | Reactant 1 | Reactant 2 | Key Features | Yield Range |
| Ru(bpy)₃²⁺ / Visible Light | Phenols | Alkenes | Photocatalytic oxidative cycloaddition. nih.govnih.gov | 81% (two steps) nih.gov |
| Rh(III) Catalyst | N-phenoxyacetamides | 1,3-Dienes | Redox-neutral, C-H activation. organic-chemistry.org | Good organic-chemistry.org |
| Base (e.g., Cs₂CO₃) | 2-Nitrobenzofurans | para-Quinamines | Dearomative [3+2] cycloaddition. nih.gov | up to 92% nih.gov |
| Cu(OTf)₂ | Indole-3-acrylate | p-Benzoquinone | Selective access to indole-tethered benzofurans. rsc.org | N/A |
[4+1] Cyclization strategies involve the reaction of a four-atom component with a single-atom component to construct the five-membered ring of the dihydrobenzofuran system. A prevalent strategy in this class is the use of ortho-quinone methides (o-QMs) as the four-atom synthon. researchgate.net These highly reactive intermediates can be generated in situ and trapped by various one-atom nucleophiles.
Phosphine-catalyzed [4+1] annulations between o-QMs and Morita-Baylis-Hillman (MBH) carbonates have been developed, providing an enantioselective route to chiral dihydrobenzofurans. researchgate.net Similarly, a highly enantio- and diastereoselective [4+1] annulation has been achieved between in situ generated ammonium ylides and o-QMs. nih.gov Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides also yield dihydrobenzofuran derivatives with excellent diastereoselectivity. organic-chemistry.org A one-pot synthesis of 2,3-dihydrobenzofurans can also be achieved via a [4+1] annulation of para-quinone methides with bromonitromethane (B42901) under metal-free conditions. rsc.org
| Catalyst/Reagent | 4-Atom Component | 1-Atom Component Source | Key Features |
| Chiral Phosphine | o-Quinone Methide | MBH Carbonate | Enantioselective formal [4+1] annulation. researchgate.net |
| Cinchona Alkaloid | o-Quinone Methide | Ammonium Salt | Enantio- and diastereoselective [4+1] annulation. nih.gov |
| Palladium Catalyst | 4-Vinylbenzodioxinone | Sulfur Ylide | Excellent diastereoselectivity. organic-chemistry.org |
| Base (e.g., Cs₂CO₃) | p-Quinone Methide | Bromonitromethane | Metal-free, one-pot synthesis. rsc.org |
Intramolecular cyclizations are a cornerstone of heterocyclic synthesis, involving the formation of a ring from a single molecule containing all the necessary atoms. These reactions are often highly efficient due to favorable entropic factors.
Alkylation-mediated cyclizations for dihydrobenzofuran synthesis typically involve the intramolecular nucleophilic attack of a phenolic oxygen onto an electrophilic carbon center within the same molecule. This strategy forms the crucial C-O bond of the furan (B31954) ring. A straightforward approach involves the preparation of 1-aryl-2-propanols, which can undergo an intramolecular cyclization reaction to yield 2,3-dihydrobenzofurans. acs.org
Transition metal catalysis offers powerful tools for this transformation. Palladium-catalyzed intramolecular C-H activation and coupling reactions have been developed where, for example, alkyl phenyl ethers are cyclized to form the dihydrobenzofuran ring. nih.govrsc.org This process involves the activation of both a C(sp³)–H and a C(sp²)–H bond. nih.gov Another strategy is the palladium-catalyzed hydrofuranization of unactivated olefins with α-alkynyl arylols, which produces C3-alkylated benzofurans. rsc.org Radical cyclizations also provide a viable route; aryl radicals generated from o-alkenyloxyarene diazonium salts can efficiently cyclize to form dihydrobenzofuran derivatives. rsc.org
| Reaction Type | Precursor Type | Catalyst/Reagent | Mechanism Highlight |
| Intramolecular Cyclization | 1-Aryl-2-propanols | Chemical | Chemoenzymatic strategy followed by cyclization. acs.orgacs.org |
| Pd-catalyzed C-H Coupling | Alkyl phenyl ethers | Pd(OAc)₂, AgOAc | Intramolecular C(sp³)–H and C(sp²)–H activation. nih.govrsc.org |
| Radical Cyclization | o-Alkenyloxyarene diazonium salts | Bu₃SnH or NaI | Aryl radical addition to tethered alkene. rsc.org |
| Pd-catalyzed Hydrofuranization | α-Alkynyl arylols | Pd(OAc)₂ | Chelation-controlled cyclization onto an olefin. rsc.org |
Intramolecular Cyclization Pathways
Palladium-Promoted Ring Formation Reactions
Palladium catalysis is a cornerstone in the synthesis of heterocyclic compounds, offering a diverse array of transformations for constructing the dihydrobenzofuran skeleton. These methods often proceed with high efficiency and selectivity under mild conditions.
One prominent strategy involves the palladium-catalyzed annulation of 1,3-dienes with ortho-iodoaryl acetates. acs.org This approach provides an efficient route to various dihydrobenzofurans. The proposed mechanism for this transformation involves several key steps:
Oxidative addition of the aryl iodide to a Pd(0) species.
syn-Addition of the generated arylpalladium complex across the 1,3-diene.
Intramolecular coordination of the phenolic oxygen to the palladium center.
Hydrolysis of the acetate (B1210297) protecting group.
Reductive elimination of Pd(0), which regenerates the active catalyst and yields the dihydrobenzofuran product. acs.org
This reaction is noted for its generality, accommodating a wide range of terminal, cyclic, and internal 1,3-dienes, as well as both electron-rich and electron-deficient ortho-iodoaryl acetates. acs.org
Another powerful palladium-catalyzed method is the carboalkoxylation of 2-allylphenols. This reaction couples readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide array of functionalized 2,3-dihydrobenzofurans. nih.gov The process typically demonstrates good yields and high diastereoselectivity. The catalytic cycle is thought to proceed via anti-oxypalladation of the alkene, a key step for achieving high product yields. nih.gov
Furthermore, Heck-type reactions provide a versatile pathway for dihydrobenzofuran synthesis. nih.govacs.org An operationally simple method involves the direct arylation and ring closure of benzofurans with aryl iodides. nih.govacs.org This reaction is proposed to follow a Heck-type oxyarylation mechanism and is applicable to a broad range of derivatives under mild conditions, showing complete C2 regioselectivity. nih.govacs.org In a related approach, a highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction of ortho-bromophenols with various 1,3-dienes has been developed, affording chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org
The table below summarizes key palladium-promoted reactions for dihydrobenzofuran synthesis.
| Reaction Type | Starting Materials | Catalyst System (Example) | Key Features | Reference |
| Annulation | o-Iodoaryl acetates, 1,3-Dienes | Pd(OAc)₂, P(o-tol)₃ | General, regioselective, stereoselective | acs.org |
| Carboalkoxylation | 2-Allylphenols, Aryl triflates | Pd(OAc)₂, CPhos | Good yields, high diastereoselectivity | nih.gov |
| Heck/Oxyarylation | Benzofurans, Aryl iodides | Pd(OAc)₂, Ag₂O | Mild conditions, high regioselectivity | nih.govacs.org |
| Heck/Tsuji-Trost | o-Bromophenols, 1,3-Dienes | Pd₂(dba)₃·CHCl₃, TY-Phos | High enantioselectivity and regiocontrol | organic-chemistry.org |
Functionalization and Derivatization of Precursor Molecules
The synthesis of specifically substituted dihydrobenzofurans like 4,7-Dimethyl-1,3-dihydro-2-benzofuran relies heavily on the strategic functionalization of precursor molecules. Substituted phenols and styrenes are common and versatile starting points for these synthetic routes.
Direct Functionalization of Substituted Phenols
Substituted phenols are readily available and serve as excellent precursors for dihydrobenzofurans. Direct C-H functionalization and oxidative cyclization are powerful strategies that avoid the need for pre-functionalized starting materials.
A Pd(II)-catalyzed C-H activation/C-O cyclization directed by a proximate hydroxyl group has been developed for the efficient construction of dihydrobenzofurans. acs.org This reaction provides a direct method for forming the C-O bond of the furan ring. Similarly, a practical Pd(0)/Pd(II)-catalyzed reaction for phenol-directed C-H activation/C-O cyclization has been reported, which uses air as the oxidant. acs.org This method is tolerant of various functional groups and is complementary to other synthetic approaches. acs.org
In a different approach, a direct aryl C-O bond formation method has been described under mild conditions, which is distinct from previously reported transformations. nih.gov This method is expected to be compatible with a wide range of functionalized substrates. Gold catalysis has also been employed for the intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, leading to dihydrobenzofuran derivatives through a highly ortho-selective phenol (B47542) functionalization. rsc.org
The following table highlights different methods for the direct functionalization of phenols.
| Methodology | Reagents/Catalyst | Description | Reference |
| Pd(II)-Catalyzed C-H Activation | Pd(OAc)₂ | A hydroxyl group directs the C-H activation and subsequent C-O cyclization. | acs.org |
| Pd(0)/Pd(II)-Catalyzed Cyclization | Pd(TFA)₂, Air (oxidant) | Phenol-directed C-H activation/C-O cyclization using air as the terminal oxidant. | acs.org |
| Direct Aryl C-O Bond Formation | Iodine(III) reagent, Cu catalyst | A mechanistically distinct pathway allows for mild reaction conditions. | nih.gov |
| Gold-Catalyzed Cyclo-coupling | 1,3-Enynes, Gold catalyst | A formal [2+3] cyclo-coupling achieves ortho-selective functionalization of phenols. | rsc.org |
Strategies Involving Substituted Styrenes and Related Intermediates
Substituted styrenes and related olefinic compounds are valuable intermediates for constructing the dihydrobenzofuran ring. These strategies often involve transition metal-catalyzed reactions that form the heterocyclic ring through cyclization onto the double bond.
One such method involves a palladium-catalyzed reaction where olefin-tethered aryl iodides react with substituted styrenes. nih.gov This one-pot methodology involves two sequential Heck couplings to construct the dihydrobenzofuran skeleton in good to high yields. nih.gov
While not directly for dihydrobenzofurans, analogous strategies from related heterocyclic syntheses can be informative. For instance, a general and practical one-pot synthesis of dihydrobenzosiloles from styrenes has been developed. nih.gov This process involves a nickel-catalyzed hydrosilylation of the styrene (B11656) followed by an iridium-catalyzed dehydrogenative cyclization. This two-step, one-pot transformation is efficient for both electron-rich and electron-deficient styrenes and demonstrates excellent regioselectivity, where meta-substituted styrenes typically lead to cyclization at the less sterically hindered para-position. nih.gov Such principles of metal-catalyzed cyclization of functionalized styrenes could be adapted for the synthesis of dihydrobenzofurans.
Catalytic Approaches in Dihydrobenzofuran Synthesis
Catalysis is a powerful tool in organic synthesis, enabling the efficient and selective construction of complex molecules like dihydrobenzofurans. Transition metals, in particular, have been extensively used to catalyze the formation of the dihydrobenzofuran core.
Transition Metal-Catalyzed Methodologies
A variety of transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed in the synthesis of dihydrobenzofurans. nih.govorganic-chemistry.org These catalytic systems offer unique reactivity and selectivity profiles.
Palladium catalysis, as detailed in section 2.1.2.2, is one of the most versatile and widely used methods. acs.orgnih.govacs.org Reactions such as Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization provide an expedient route to dihydrobenzofurans and their spirocyclic analogues. acs.org
Ruthenium-based catalysts have also proven effective. For example, substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes through a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org
The table below provides an overview of various transition metal-catalyzed methodologies.
| Metal Catalyst | Reaction Type | Precursors | Key Advantage | Reference |
| Palladium | C-H Activation/C-O Cyclization | Substituted Phenols with tethers | High efficiency, directed by hydroxyl group | acs.org |
| Palladium | Annulation of 1,3-Dienes | o-Iodoaryl acetates, 1,3-Dienes | High generality and stereoselectivity | acs.org |
| Palladium | Alkene Carboalkoxylation | 2-Allylphenols, Aryl triflates | Good yields, high diastereoselectivity | nih.gov |
| Ruthenium | Isomerization/Metathesis | 1-Allyl-2-allyloxybenzenes | Access to substituted benzofurans | organic-chemistry.org |
| Rhodium | C-H Activation/Carbooxygenation | N-Phenoxyacetamides, 1,3-Dienes | Redox-neutral, good functional group tolerance | organic-chemistry.org |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysis has emerged as a powerful tool for C-H functionalization reactions. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral [3 + 2] annulation process is notable for its chemoselectivity and compatibility with a wide range of substrates and functional groups, highlighting its significant synthetic potential. An asymmetric version of this reaction has also been successfully demonstrated, opening a pathway to chiral dihydrobenzofuran derivatives. organic-chemistry.org
Palladium-Based Catalysis
Palladium catalysis is a cornerstone in the synthesis of dihydrobenzofuran frameworks, enabling a variety of cyclization strategies under mild conditions. nih.gov One prominent method involves an enantioselective, palladium-catalyzed Heck/Cacchi reaction, which couples aryl iodide-joined alkenes with o-alkynylanilines to afford 2,3-dihydrobenzofuran derivatives in excellent yields (84–97%) and high enantiomeric excess (84–97% ee). nih.gov This transformation proceeds through an intramolecular Heck coupling to form a σ-alkylpalladium intermediate. nih.gov
Another powerful approach is the palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This method yields optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group with good yields and excellent enantioselectivities. organic-chemistry.org Additionally, palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides have been developed, providing dihydrobenzofuran derivatives with high yields and excellent diastereoselectivities. organic-chemistry.org These reactions highlight the versatility of palladium catalysts in constructing the dihydrobenzofuran core through different mechanistic pathways, including dearomatization-rearomatization sequences. nih.gov
Table 1: Overview of Palladium-Catalyzed Reactions for Dihydrobenzofuran Synthesis
| Reaction Type | Substrates | Key Features | Yields | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|---|---|
| Heck/Cacchi Reaction | Aryl iodide-joined alkenes, o-alkynylanilines | Forms polycyclic products | 84-97% | 84-97% | nih.gov |
| Iodine Atom Transfer Cycloisomerization | Olefin-tethered aryl iodides | Provides optically active products with alkyl iodide group | Good | Excellent | organic-chemistry.org |
| (4+1) Annulation | 4-Vinylbenzodioxinones, Sulfur ylides | Excellent diastereoselectivity | Good | Not Applicable | organic-chemistry.org |
Copper-Catalyzed Routes
Copper-catalyzed reactions offer an economical and efficient alternative for the synthesis of dihydrobenzofuran derivatives. These methods often involve tandem or cascade cyclizations. For instance, a copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed to produce organophosphorus heterocycles, demonstrating the formation of C-P and C-S bonds in one pot. nih.gov While not directly forming a simple dihydrobenzofuran, this strategy showcases copper's ability to facilitate complex cyclizations.
More directly, copper catalysis has been employed in the synthesis of 3-aminobenzofuran derivatives. nih.gov For example, CuI in a deep eutectic solvent can be used for the one-pot synthesis of these compounds. nih.gov Another approach involves the hydrolysis of 2,3-dihydro-2,2-dimethyl benzofuran-7-diazonium salt in the presence of a catalytic amount of a cuprous compound to yield 2,2-dimethyl-7-benzofuranol. google.com
Gold-Catalyzed Processes
Gold catalysis has emerged as a powerful tool for unique transformations in heterocyclic synthesis. In the context of dihydrobenzofurans, gold(I)-catalyzed transformations of 1-(arylethynyl)-7-oxabicyclo[4.1.0]heptan-2-ones have been developed. nih.gov A key finding of this research is that the reaction's chemoselectivity can be controlled by the choice of ligand on the gold catalyst. Using triphenylphosphine (B44618) as the ligand delivers 6,7-dihydrobenzofuran-4(5H)-ones, whereas employing an N-heterocyclic carbene (NHC) ligand like 1,3-bis(diisopropylphenyl)imidazol-2-ylidene leads to the formation of fully aromatic benzofurans. nih.gov This ligand-dependent selectivity allows access to different product classes from the same starting material. nih.gov
Organocatalytic Asymmetric Cycloadditions
Organocatalysis provides a metal-free approach to the enantioselective synthesis of complex molecules. For dihydrobenzofurans, asymmetric cycloaddition reactions are particularly effective. A notable example is the organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones. rsc.org Catalyzed by a chiral dipeptide-based squaramide, this reaction constructs dihydrobenzofuran-bridged polycyclic compounds containing four contiguous stereocenters with excellent diastereoselectivities and high enantioselectivities. rsc.org
Similarly, bifunctional quinine-derived squaramide organocatalysts have been used to catalyze the asymmetric Friedel-Crafts/SN2 type domino reaction of phenols with (Z)-α-bromonitroalkenes. nih.gov This method generates enantiomerically enriched dihydrobenzofuran derivatives with high enantiomeric excess (>99% ee) under mild conditions and with low catalyst loading (5 mol%). nih.gov These organocatalytic cycloadditions represent a powerful strategy for building stereochemically dense dihydrobenzofuran structures. researchgate.netmdpi.comnih.gov
Brønsted Acid-Catalyzed Reactions
Brønsted acids are effective catalysts for various cyclization and cascade reactions leading to dihydrobenzofurans. A mild Brønsted acid-catalyzed reduction of furans, including benzofuran (B130515), to their dihydro and tetrahydro derivatives has been reported. acs.org For example, benzofuran can be converted to 2,3-dihydrobenzofuran in a 55% yield using this method, which employs silanes as the reducing agent. acs.org
Furthermore, Brønsted acid-mediated cascade reactions provide access to substituted benzofurans. The treatment of resorcinols with 1,2-diaza-1,3-dienes under acidic conditions triggers a Michael reaction, leading to substituted hydroxy-benzofurans. figshare.comnih.gov While this specific example leads to benzofurans, the principle of Brønsted acid-catalyzed cascade reactions is applicable to the synthesis of the dihydro counterparts as well.
Lewis Acid-Catalyzed Domino Reactions
Lewis acids are widely used to orchestrate domino or cascade reactions, enabling the rapid assembly of complex molecular architectures from simple precursors. nih.govnih.gov The synthesis of dihydrobenzofuran derivatives has benefited significantly from this approach. For instance, a Lewis acid-catalyzed domino reaction involving a 1,2-addition/1,4-addition/elimination sequence between (Z)-3-hexene-2,5-dione and 1,3-dicarbonyl compounds yields 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with up to 82% yield. rsc.org This process can be combined with an enzymatic oxidation of 2,5-dimethylfuran, allowing for a direct route from simple furans to complex dihydrobenzofuranones. rsc.org
Another strategy involves the Lewis acid-catalyzed synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, with N-bromosuccinimide as an oxidizing agent. acs.org This reaction proceeds through an intermediate that can be isolated and converted to 4,5,6,7-tetrahydrobenzofurans, demonstrating the power of Lewis acid catalysis in tandem processes. acs.org Various Lewis acids, such as Yb(OTf)₃ and AlCl₃, have been shown to be effective in promoting intramolecular ring-opening benzannulations of dihydrofuran acetals to form functionalized carbazoles, a reaction class that shares mechanistic principles with dihydrobenzofuran synthesis. mdpi.com
Table 2: Comparison of Lewis Acids in Domino Reactions
| Lewis Acid | Catalyst Loading | Temperature (°C) | Yield | Ref |
|---|---|---|---|---|
| Al(OTf)₃ | 10 mol% | 70 | 79% | mdpi.com |
| Sc(OTf)₃ | 10 mol% | 70 | 71% | mdpi.com |
| Ga(OTf)₃ | 10 mol% | 70 | 66% | mdpi.com |
| Yb(OTf)₃ | 10 mol% | 70 | 90% | mdpi.com |
Stereoselective Synthesis of Dihydrobenzofuran Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of numerous stereoselective methods for synthesizing dihydrobenzofuran derivatives. google.com A reaction is considered stereoselective when one stereoisomer is formed preferentially over others. google.com
Many of the catalytic methods discussed previously offer high levels of stereocontrol.
Organocatalysis: Asymmetric dearomative cycloadditions using chiral catalysts, such as squaramides, provide dihydrobenzofuran-fused polycycles with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (93–>99% ee). rsc.orgresearchgate.net
Transition Metal Catalysis: Rhodium and asymmetric phosphoric acid have been used in combination to catalyze the reaction of diazo-containing phenols with imines, yielding dihydrobenzofurans with exclusive diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee). nih.gov Similarly, palladium-catalyzed reactions have achieved excellent enantiocontrol in the synthesis of chiral 2,3-dihydrobenzofurans. organic-chemistry.org
Enzymatic Reactions: Combination strategies that pair metal-catalyzed reactions with subsequent lipase-catalyzed enantioselective acylations have been successfully employed to produce optically pure 2,3-dihydrobenzofuran derivatives. researchgate.net
These stereoselective syntheses are crucial as they provide access to specific enantiomers of dihydrobenzofuran derivatives, which often exhibit distinct biological activities. google.com
Diastereoselective Control in Cyclization Reactions
Achieving high diastereoselectivity in the synthesis of substituted 2,3-dihydrobenzofurans is crucial for controlling the relative stereochemistry of the final products. Various cyclization strategies have been developed to this end, often employing metal catalysts or specific reaction conditions to direct the formation of a particular diastereomer.
Rhodium-catalyzed [3+2] annulation reactions represent a powerful tool for achieving complete regio- and stereo-control. rsc.org For instance, the reaction of N-phenoxy amides with propargylic monofluoroalkynes, catalyzed by [Cp*RhCl₂]₂, affords 3-alkylidene-2,3-dihydrobenzofurans with control over the geometry of the exocyclic double bond. rsc.org Similarly, a rhodium-catalyzed reaction between diazo-containing phenolic compounds and isatin (B1672199) derivatives proceeds via an aldol-type addition onto an oxonium ylide intermediate, furnishing 3-hydroxyoxindole-incorporated 2,3-dihydrobenzofurans with moderate to excellent yields and high diastereoselectivity. rsc.org
Another effective method involves the [4+1] cyclization of α-chlorooxindoles with salicylaldehydes. nih.gov This reaction, performed under solvent-free grinding conditions with potassium hydroxide, yields dihydrobenzofuran spirooxindole scaffolds in good to excellent yields and with notable diastereoselectivities, reaching up to a 98:2 diastereomeric ratio (dr). nih.govfrontiersin.org Furthermore, double-dearomative [3+2] cycloadditions between pyridinium (B92312) ylides and 2-nitrobenzofurans have been shown to produce dihydrobenzofuran-fused spiroindolizidines with a high level of diastereoselectivity. nih.gov
Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides also provide a route to various dihydrobenzofuran derivatives with excellent diastereoselectivities. organic-chemistry.org The control of diastereoselectivity in these reactions is often influenced by the catalyst, solvent, and the nature of the substituents on the starting materials, allowing for the targeted synthesis of specific stereoisomers.
Table 1: Examples of Diastereoselective Cyclization Reactions for Dihydrobenzofuran Synthesis
| Reaction Type | Catalyst/Reagent | Substrates | Product | Diastereomeric Ratio (dr) | Yield | Reference |
|---|---|---|---|---|---|---|
| [4+1] Cyclization | KOH | α-Chlorooxindoles and Salicylaldehydes | Dihydrobenzofuran spirooxindoles | Up to 98:2 | 49-92% | nih.govfrontiersin.org |
| Double-Dearomative [3+2] Cycloaddition | None | Pyridinium ylides and 2-Nitrobenzofurans | Dihydrobenzofuran-fused spiroindolizidines | High | High | nih.gov |
| Rhodium-Catalyzed Aldol-Type Addition | Rhodium Catalyst | Diazo-containing phenolic compounds and Isatins | 3-Hydroxyoxindole-incorporated 2,3-dihydrobenzofurans | Up to >95:5 | 58-98% | rsc.org |
| Palladium-Catalyzed (4+1) Annulation | Palladium Catalyst | 4-Vinylbenzodioxinones and Sulfur ylides | Dihydrobenzofuran derivatives | Excellent | Good | organic-chemistry.org |
Enantioselective Strategies for Chiral Dihydrobenzofurans
The development of enantioselective methods for synthesizing chiral dihydrobenzofurans is of paramount importance due to the prevalence of these motifs in biologically active molecules. nih.gov Strategies often involve asymmetric catalysis, utilizing chiral ligands, organocatalysts, or biocatalysts to induce stereocontrol.
Palladium-catalyzed reactions have been extensively explored for the enantioselective synthesis of dihydrobenzofurans. A chiral [4+1] cyclization reaction using a palladium catalyst and a chiral ligand enables the synthesis of enantioselective dihydrobenzofurans in yields up to 89% and an enantiomeric ratio (er) of up to 99:1. nih.gov Similarly, an enantioselective intramolecular Heck-Matsuda reaction, coupled with carbonylation and/or an organotin transmetalation step using chiral N,N-ligands, provides access to enantioenriched 3,3-disubstituted-2,3-dihydrobenzofurans with yields up to 91% and an er up to 99:1. nih.gov
Organocatalysis offers a metal-free alternative for asymmetric synthesis. A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides (derived from Cinchona alkaloids) and o-quinone methides produces chiral 2,3-dihydrobenzofuran derivatives. nih.gov Bifunctional aminoboronic acids have also been used to catalyze intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, yielding chiral dihydrobenzofurans with high enantiomeric excess (up to 96% ee). organic-chemistry.org
Copper-catalyzed [3+2] cycloaddition reactions have also been successfully employed. The use of a Cu/SPDO catalyst system facilitates the synthesis of a range of enantioselective 2,3-dihydrobenzofurans. rsc.org Biocatalytic approaches, such as the cyclopropanation of benzofurans using engineered myoglobins, can produce stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). nih.gov
Table 2: Selected Enantioselective Strategies for Dihydrobenzofuran Synthesis
| Methodology | Catalyst/Ligand System | Product Type | Yield | Enantioselectivity (er or ee) | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Chiral [4+1] Cyclization | Palladium catalyst with chiral ligand L | Enantioselective dihydrobenzofurans | 38-89% | Up to 99:1 er | nih.gov |
| Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling | Palladium catalyst with chiral N,N-ligands | 3,3-Disubstituted-2,3-dihydrobenzofurans | Up to 91% | Up to 99:1 er | nih.gov |
| Organocatalytic [4+1] Annulation | Cinchona alkaloid-derived ammonium ylides | Chiral 2,3-dihydrobenzofurans | - | Highly enantio- and diastereoselective | nih.gov |
| Biocatalytic Cyclopropanation | Engineered Myoglobins | Stereochemically dense 2,3-dihydrobenzofurans | High | >99.9% de and ee | nih.gov |
| Copper-Catalyzed [3+2] Cycloaddition | Cu/SPDO catalyst | Enantioselective 2,3-dihydrobenzofurans | - | - | rsc.org |
Sustainable and Green Chemistry Aspects in Synthesis
In line with the principles of green chemistry, recent research has emphasized the development of sustainable synthetic routes to dihydrobenzofurans. rsc.orgsigmaaldrich.com This includes the use of energy-efficient techniques like microwave irradiation, solvent-free conditions, biocatalysis, and the use of environmentally benign solvents and reagents. rsc.orgnih.govsigmaaldrich.com
Microwave-Assisted and Solvent-Free Methodologies
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced energy efficiency compared to conventional heating methods. anton-paar.comyoutube.com The use of dedicated microwave reactors allows for the rapid heating of reaction mixtures to temperatures far above the boiling point of the solvent, accelerating reaction rates. anton-paar.com
Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach, as they eliminate the environmental and health hazards associated with organic solvents. rsc.org An eco-friendly, metal-free synthesis of chalcogenyl-based dihydrobenzofuran derivatives has been developed using microwave irradiation under neat conditions. frontiersin.org This method involves the reaction of substituted allylphenols with diaryl diselenides, using catalytic iodine and DMSO as an oxidant. frontiersin.org
Furthermore, solvent-free grinding protocols have been successfully applied to the synthesis of dihydrobenzofuran spirooxindole scaffolds. nih.govfrontiersin.org The [4+1] cyclization of α-chlorooxindoles with salicylaldehydes in the presence of KOH under grinding conditions proceeds efficiently to afford the desired products in high yields and with significant diastereoselectivity. nih.govfrontiersin.org These methodologies not only align with the principles of green chemistry by minimizing waste but also offer practical advantages in terms of operational simplicity and efficiency.
Table 3: Examples of Microwave-Assisted and Solvent-Free Synthesis
| Methodology | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Synthesis of chalcogenyl-based dihydrobenzofurans | Microwave-irradiated, neat, metal-free | Chalcogenyl-dihydrobenzofurans | Eco-friendly, efficient | frontiersin.org |
| [4+1] Cyclization | Solvent-free grinding, KOH | Dihydrobenzofuran spirooxindoles | High yields, good diastereoselectivity | nih.govfrontiersin.org |
| Friedlander Reaction | Microwave irradiation, solvent-free | Dihydro dibenzophenanthrolines | Enhanced yield, self-catalyzed | researchgate.net |
Biocatalytic Transformations
Biocatalysis offers a highly attractive green chemistry approach for the synthesis of complex molecules, as enzymes operate under mild conditions (ambient temperature and pressure) and often exhibit exceptional levels of selectivity. rsc.org The use of biocatalysts can circumvent the need for toxic metal catalysts and harsh reagents.
A notable example in the synthesis of dihydrobenzofurans is the use of engineered myoglobins for the asymmetric cyclopropanation of benzofurans. nih.gov This biocatalytic strategy enables the construction of stereochemically rich 2,3-dihydrobenzofuran scaffolds with outstanding diastereo- and enantioselectivity (>99.9% de and ee), high yields, and on a preparative scale. nih.gov The reaction is compatible with whole-cell biotransformations, further enhancing its practicality and green credentials. nih.gov Computational and structure-activity studies have provided insights into the reaction mechanism and the protein's role in controlling the stereochemical outcome. nih.gov This iron-based biocatalytic method represents a significant advancement for accessing high-value dihydrobenzofuran structures for medicinal chemistry. nih.gov
Utilization of Environmentally Benign Solvents and Reagents
The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of the waste generated in chemical processes. researchgate.netresearchgate.net Consequently, there is a growing trend towards replacing traditional volatile organic compounds with environmentally benign alternatives. rsc.org
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Catalysis in aqueous systems is an industrially attractive methodology. rsc.org For the synthesis of dihydrobenzofurans, an organocatalytic oxidation of o-allylphenols has been developed using hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water. thieme-connect.com The reaction is catalyzed by 2,2,2-trifluoroacetophenone, providing a green and inexpensive pathway to substituted dihydrobenzofurans in moderate to good yields. thieme-connect.com
Other green solvents are also gaining traction. Ethyl acetate, known for its low toxicity and biodegradability, has been used as a green alternative in the visible-light-driven synthesis of chalcogen-containing 2,3-dihydrobenzofuran derivatives. mdpi.com Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF) from corncobs, offer both economic and environmental advantages over traditional ether solvents like Tetrahydrofuran (THF). sigmaaldrich.com Similarly, Cyclopentyl methyl ether (CPME) is another promising green solvent alternative that resists the formation of peroxides, improving laboratory safety. sigmaaldrich.com The use of such solvents and reagents is a key step towards developing more sustainable synthetic protocols for dihydrobenzofuran and its analogues. rsc.orgsigmaaldrich.com
Table 4: Environmentally Benign Solvents and Reagents in Dihydrobenzofuran Synthesis
| Green Reagent/Solvent | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Organocatalytic oxidation of o-allylphenols | Green oxidant (byproduct is water), inexpensive | thieme-connect.com |
| Ethyl Acetate | Visible-light-driven synthesis of chalcogen-containing 2,3-DHBs | Low toxicity, biodegradable | mdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | General organometallic reactions | Derived from renewable resources, safer alternative to THF | sigmaaldrich.com |
| Water | General (e.g., catalyst recycling) | Non-toxic, non-flammable, abundant, enables biphasic catalysis | rsc.org |
| Cyclopentyl methyl ether (CPME) | General organometallic reactions | Resists peroxide formation, safer alternative to THF | sigmaaldrich.com |
Chemical Reactivity and Transformations of 4,7 Dimethyl 1,3 Dihydro 2 Benzofuran
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety
The benzene ring of 4,7-Dimethyl-1,3-dihydro-2-benzofuran is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the two methyl groups at positions 4 and 7, and the ether-like oxygen of the dihydrofuran ring fused at positions 3a and 7a.
The directing effects of the substituents determine the position of electrophilic attack. In this compound, two positions are available for substitution on the benzene ring: C5 and C6.
Activating Groups: Both methyl groups and the alkyl ether moiety of the dihydrofuran ring are activating, ortho- and para-directing groups.
Directing Influence on C5: The C5 position is ortho to the C4-methyl group and meta to the C7-methyl group. It is also para to the point of fusion of the dihydrofuran ring (C7a).
Directing Influence on C6: The C6 position is para to the C4-methyl group and ortho to the C7-methyl group. It is also meta to the point of fusion of the dihydrofuran ring (C3a).
Considering the powerful ortho- and para-directing nature of these groups, electrophilic substitution is strongly favored at the C6 position, which benefits from the ortho-directing effect of the C7-methyl group and the para-directing effect of the C4-methyl group. The C5 position is comparatively less activated. Therefore, electrophilic functionalization is expected to occur with high regioselectivity at the C6 position.
Table 1: Analysis of Directing Effects for Electrophilic Substitution
| Position | Influence from C4-Methyl | Influence from C7-Methyl | Influence from Dihydrofuran Ring (Alkyl Ether) | Predicted Outcome |
| C5 | Ortho (Activating) | Meta (Weakly Activating) | Para (Activating) | Minor Product |
| C6 | Para (Activating) | Ortho (Activating) | Meta (Weakly Activating) | Major Product |
Halogenation of the benzene ring is a classic electrophilic aromatic substitution. Given the activating nature of the substituents, this reaction is expected to proceed readily. For instance, bromination using bromine (Br₂) with a mild Lewis acid catalyst, or even without a catalyst, would likely yield the 6-bromo derivative as the major product. The introduction of halogens into the benzofuran (B130515) framework is a known strategy to enhance biological activity in related compounds. nih.gov
Table 2: Predicted Halogenation Reaction
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂, FeBr₃ (or no catalyst) | 6-Bromo-4,7-dimethyl-1,3-dihydro-2-benzofuran |
| Chlorination | Cl₂, AlCl₃ | 6-Chloro-4,7-dimethyl-1,3-dihydro-2-benzofuran |
The Friedel-Crafts reactions are fundamental methods for attaching alkyl or acyl groups to an aromatic ring. ethz.ch
Acylation: The introduction of an acyl group, for example, using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃), is predicted to occur at the C6 position. This would produce 1-(this compound-6-yl)ethanone. Friedel-Crafts aroylation has been demonstrated on related dihydrobenzofuran systems. researchgate.net
Alkylation: Friedel-Crafts alkylation, while also directed to the C6 position, is often more difficult to control than acylation and can be prone to polysubstitution and rearrangement, although the steric hindrance from the existing methyl groups might mitigate some of these side reactions.
Reactions Involving the Dihydrofuran Ring
The dihydrofuran portion of the molecule contains a benzylic ether system, which is susceptible to cleavage and other transformations under various conditions.
The dihydrofuran ring can be opened under acidic conditions. Lewis acid-catalyzed ring-opening reactions of dihydrofuran acetals are known to produce functionalized aromatic systems like naphthalenes and other benzofurans. mdpi.com In the case of this compound, treatment with a Lewis acid could potentially lead to the formation of a carbocation intermediate by cleavage of a C-O bond, which could then undergo rearrangement or react with a nucleophile. For example, intramolecular oxa-Mannich reactions starting from related 1,3-dihydro-2-benzofuran-1-ols demonstrate the ring's ability to act as a precursor to more complex structures. koreascience.kr Ring-opening can also be a key step in the synthesis of other heterocyclic systems. arkat-usa.org
Oxidation: The dihydrofuran ring can be oxidized. Biomimetic oxidation of benzofurans using catalysts like Mn(III) porphyrins with hydrogen peroxide can lead to the formation of epoxides at the furan (B31954) double bond, which then undergo further transformations. mdpi.com While this compound lacks the furan double bond, the benzylic carbons (C1 and C3) are susceptible to oxidation. Oxidation of similar 5-hydroxy-2,3-dihydrobenzofurans has been shown to yield quinoid products. thieme-connect.com Microbial oxidation of related dibenzofurans can also lead to dihydroxylated dihydrodibenzofurans. nih.gov
Reduction: The dihydrofuran ring itself is already in a reduced state compared to the aromatic furan ring. Further reduction is generally not a common transformation unless ring-opening occurs first. Catalytic hydrogenation under harsh conditions could potentially lead to the reduction of the benzene ring, but this would require forcing conditions that might also cause cleavage of the C-O bonds in the dihydrofuran ring. Specific reduction pathways for this compound are not well-documented, but methods for the synthesis of 1,3-dihydro-2-benzofurans often involve reductive cyclization cascades. organic-chemistry.org
Photochemical Transformations
Photochemical reactions offer pathways for the transformation of dihydrobenzofuran cores, often under mild conditions. nih.gov These reactions can be initiated by direct irradiation or through the use of photocatalysts, leading to various structural modifications.
Light-driven protocols are known for the synthesis and transformation of 2,3-dihydrobenzofurans. researchgate.net For instance, visible light-activated transition metal photocatalysis can enable oxidative [3+2] cycloadditions between phenols and alkenes to form the dihydrobenzofuran ring system. nih.govnih.gov In these processes, a photocatalyst, such as a ruthenium complex, absorbs light and initiates an electron transfer cascade, leading to the formation of a phenoxonium cation intermediate that is trapped by the alkene. nih.gov The reaction requires both the catalyst and light to proceed, confirming its photocatalytic nature. nih.gov
Another photochemical approach involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes, which proceeds without a metal catalyst to form 2-substituted benzo[b]furans via a putative aryl cation intermediate. nih.gov Furthermore, photochemical ring-opening reactions are a known transformation for cyclic systems like 1,3-cyclohexadiene, a structural motif related to the dihydrofuran ring, which can be observed on ultrafast timescales. springernature.com Such a ring-opening could potentially be a reaction pathway for this compound upon irradiation, potentially leading to o-xylene (B151617) derivatives with oxygen-containing substituents. The specific outcomes of photochemical transformations on this compound would depend heavily on the reaction conditions, including wavelength, solvent, and the presence of sensitizers or quenchers.
Functional Group Interconversions of Substituents on the Core Structure
The this compound structure offers several sites for functional group interconversion, primarily involving the methyl groups on the aromatic ring and other reactive positions on the core structure.
The two methyl groups attached to the aromatic ring are primary sites for functionalization. Their reactivity is typical of benzylic C-H bonds on an electron-rich aromatic system.
Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, the transformation can yield aldehydes, or carboxylic acids. organic-chemistry.org For example, the oxidation of methylarenes to the corresponding carboxylic acids can be achieved using molecular oxygen with catalytic hydrobromic acid under photoirradiation. organic-chemistry.org Metal-based catalysts are also commonly employed; cerium(IV) salts like ammonium (B1175870) cerium(IV) nitrate (B79036) are effective for the selective oxidation of alkyl-substituted arenes to aldehydes. thieme-connect.de In polymethylated arenes, these reagents can often selectively oxidize a single methyl group. thieme-connect.de A process using t-butyl hydroperoxide and microwave radiation has been developed for oxidizing xylenes (B1142099) to phthalic acids. google.com
| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |
| Oxidation | O₂, HBr (cat.), photoirradiation | Carboxylic Acids | organic-chemistry.org |
| Oxidation | Cerium(IV) Ammonium Nitrate (CAN) | Aldehydes | thieme-connect.de |
| Oxidation | t-Butyl hydroperoxide (TBHP), microwave | Carboxylic Acids | google.com |
| Oxidation | Mn(CF₃-PDP) catalyst | Methylene (B1212753) oxidation | nih.gov |
| Oxidation | N-alkyl pyridinium (B92312) salts, O₂ | Carboxylic Acids | rsc.org |
Halogenation: The methyl groups can undergo free-radical halogenation, typically at the benzylic position. This reaction is usually initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or elemental chlorine/bromine at high temperatures. libretexts.org For instance, reacting boiling methylbenzene with chlorine in the presence of UV light leads to substitution on the methyl group, forming (chloromethyl)benzene. libretexts.org This reaction can proceed further to yield di- and trichlorinated products. libretexts.org In contrast, halogenation in the presence of a Lewis acid catalyst and the absence of UV light would favor electrophilic substitution on the aromatic ring. libretexts.org
Beyond the methyl groups, the this compound skeleton can be derivatized at several other positions to enable further synthetic elaboration. The aromatic ring itself is a key site for functionalization.
Electrophilic Aromatic Substitution: The benzene ring of the dihydrobenzofuran is activated towards electrophilic substitution by the electron-donating effects of the ether oxygen and the two methyl groups. Halogenation of benzofuran derivatives, for example with bromine or N-bromosuccinimide, is a common transformation to introduce handles for further cross-coupling reactions. researchgate.net Nitration can also be achieved on the benzo[b]furan ring system using reagents like sodium nitrate under specific conditions. tandfonline.com The positions of substitution (C-5 and C-6) are electronically activated, and the precise outcome would depend on the steric hindrance and the specific electrophile used.
Benzylic Functionalization: The C-1 and C-3 positions are benzylic and thus susceptible to reactions involving radical intermediates. While the core is a 1,3-dihydro-2-benzofuran (phthalan), the principles of benzylic reactivity apply. These positions could potentially be targeted for oxidation or halogenation under appropriate conditions, providing another avenue for introducing new functional groups.
The synthesis of various substituted dihydrobenzofurans demonstrates the wide range of functionalities that the core structure can tolerate and the handles available for subsequent reactions. nih.govnih.gov For example, chloro and triflate groups on the aromatic ring are well-tolerated in cyclization reactions and serve as excellent points for further derivatization. nih.gov This highlights the potential for synthesizing a diverse library of compounds based on the this compound scaffold.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving the dihydrobenzofuran core is crucial for controlling selectivity and predicting outcomes.
The formation and transformation of dihydrobenzofurans proceed through various mechanistic pathways, which have been investigated through experimental and computational studies.
Cyclization Pathways: The synthesis of dihydrobenzofurans often involves intramolecular cyclization. In photocatalytic oxidative [3+2] cycloadditions, the proposed mechanism involves the initial oxidation of a phenol (B47542) to a radical cation, which can be further oxidized to a phenoxonium cation that is subsequently trapped by an alkene. nih.gov In transition metal-catalyzed reactions, such as those using rhodium, the mechanism can involve C-H activation followed by migratory insertion. nih.gov For palladium-catalyzed syntheses, pathways may include steps like oxidative addition, carbopalladation, and reductive elimination. nih.gov
Ring-Opening Pathways: The cleavage of the C2–O bond in the benzofuran ring is a known transformation that can proceed without transition metal catalysts, for example, under acidic conditions in a cascade process. rsc.org This type of ring-opening highlights the potential reactivity of the furan moiety under specific stimuli. researchgate.net
Transition States: While specific transition state calculations for reactions of this compound are not documented, computational methods are frequently used to rationalize the stereochemical outcomes of reactions on related systems. For example, in the asymmetric cyclopropanation of benzofurans catalyzed by myoglobin (B1173299) variants, the transition state has been modeled to understand the observed diastereo- and enantioselectivity. researchgate.net Such studies are vital for understanding how catalysts and substrates interact to control the geometry of the products.
The course of chemical reactions involving this compound is highly dependent on the specific intermediates formed and the reaction conditions employed.
Key Intermediates:
Radical Cations/Phenoxonium Ions: In many oxidative cyclizations to form dihydrobenzofurans, electron transfer from a phenol precursor generates a radical cation or a dicationic phenoxonium ion, which is the key electrophilic species that reacts with an alkene. nih.gov
Organometallic Intermediates: In metal-catalyzed reactions, intermediates such as rhodacycles nih.gov or diaryl-λ³-iodane species (in copper-catalyzed C-H functionalization) nih.gov are crucial. The structure and reactivity of these intermediates dictate the reaction's efficiency and selectivity.
Halonium Ions: In the halogenation of alkenes, a three-membered ring intermediate (a bromonium or chloronium ion) is formed, which explains the observed anti-addition of the two halogen atoms. youtube.comyoutube.com A similar intermediate could be expected if the dihydrofuran ring were to undergo addition reactions across a double bond, though the subject molecule is saturated in the furan ring.
Influence of Reaction Conditions:
Catalyst: The choice of catalyst is paramount. Transition metals like palladium, rhodium, iridium, and copper are widely used to promote specific bond formations and cyclizations. nih.gov The ligand attached to the metal center can profoundly influence the stereochemical outcome of the reaction. nih.govnii.ac.jp
Solvent: The solvent can play a more significant role than just dissolving reactants. In some cases, it can participate in the reaction. For example, in halohydrin formation, water or an alcohol acts as a nucleophile that competes with the halide ion. youtube.com
Light and Temperature: As discussed, the presence or absence of UV light can completely change the regioselectivity of halogenation on methylated aromatics, directing the reaction to either the methyl side-chain or the aromatic ring. libretexts.org Temperature can also influence reaction pathways and the stability of intermediates and products. nih.gov
Computational and Theoretical Investigations of 4,7 Dimethyl 1,3 Dihydro 2 Benzofuran
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These calculations provide insights into the molecule's three-dimensional structure, the distribution of its electrons, and its energetic properties.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com For 4,7-Dimethyl-1,3-dihydro-2-benzofuran, the central 1,3-dihydro-2-benzofuran core is composed of a benzene (B151609) ring fused to a five-membered dihydrofuran ring. The dihydrofuran ring is not planar and can adopt different conformations.
Table 1: Predicted Conformational Data for a Related Dihydrofuran System (Note: This data is for a related system and is used for illustrative purposes.)
| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| Envelope | C1-O2-C3-C4 ≈ 0 | 0.0 |
| Twisted | C1-O2-C3-C4 ≈ 20 | 1.5 |
This table is a hypothetical representation based on typical conformational analyses of five-membered rings.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. youtube.com
DFT calculations on related 2,3-dihydrobenzofuran (B1216630) derivatives have shown that the HOMO is often distributed over the dihydrobenzofuran ring, suggesting this is the region susceptible to electrophilic attack. researchgate.net The LUMO, on the other hand, represents the ability of the molecule to accept an electron.
The presence of two methyl groups at the 4 and 7 positions of this compound is expected to influence its electronic properties. Methyl groups are known to be electron-donating through an inductive effect. This would likely increase the energy of the HOMO and might slightly alter the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 1,3-dihydro-2-benzofuran. This would, in turn, suggest increased reactivity.
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted 2,3-Dihydrobenzofuran Derivative (Note: Data from a study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP) for illustrative purposes. researchgate.netresearchgate.net)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.7 |
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. These maps are useful for predicting sites of nucleophilic and electrophilic attack.
For benzofuran (B130515) derivatives, the oxygen atom of the furan (B31954) ring typically shows a region of high negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms, particularly those on the methyl groups and the dihydrofuran ring, would exhibit positive potential. The electron-donating nature of the methyl groups in this compound would likely enhance the electron density of the aromatic ring, making it more nucleophilic compared to the unsubstituted parent compound.
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a deeper understanding of how a reaction proceeds and what factors control its outcome.
The synthesis of dihydrobenzofurans can proceed through various pathways, such as the intramolecular cyclization of appropriate precursors. nih.govorganic-chemistry.org Computational studies can model these reactions to identify the transition state structures, which are the highest energy points along the reaction coordinate. gaussian.com By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed.
For the synthesis of this compound, a plausible route could involve the cyclization of a substituted 2-alkoxyphenylethanol derivative. DFT calculations could be employed to model the reaction pathway, including the characterization of the transition state for the ring-closing step. This would involve locating a first-order saddle point on the potential energy surface corresponding to the transition state.
Many chemical reactions can potentially yield more than one product isomer. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational methods can be used to predict and explain these selectivities by comparing the activation energies of the different possible reaction pathways. wuxiapptec.com
In the synthesis of substituted benzofurans, regioselectivity is a key consideration, especially in cyclization reactions of unsymmetrically substituted precursors. nsf.gov For a precursor to this compound, computational analysis of the transition states leading to different regioisomers could reveal the electronic and steric factors that govern the observed product distribution. Similarly, if the synthesis involves the formation of a chiral center, DFT calculations can help in understanding the origins of stereoselectivity by modeling the diastereomeric transition states. researchgate.net
Spectroscopic Property Simulations and Validation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These simulations provide valuable insights that can aid in the interpretation of experimental data and the structural elucidation of novel compounds.
Calculation of Vibrational Frequencies (IR, Raman)
The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is another cornerstone of computational chemistry. These calculations help in assigning experimental spectral bands to specific molecular motions.
A search for computed vibrational frequencies for this compound did not yield any specific results. Therefore, a data table of calculated IR and Raman active frequencies and their corresponding vibrational modes for this molecule is not available in the current body of scientific literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
Conformational Dynamics in Solution
MD simulations can be employed to explore the accessible conformations of a molecule in a solvent, revealing the dynamic equilibrium between different shapes the molecule can adopt.
There are no published molecular dynamics studies specifically investigating the conformational dynamics of this compound in solution. Such a study would provide valuable information on the flexibility of the dihydrofuran ring and the rotational freedom of the methyl groups.
Interaction with Solvents or Host Molecules
Understanding how a molecule interacts with its solvent environment or potential host molecules is crucial for predicting its behavior in various applications. MD simulations are a key tool for investigating these non-covalent interactions.
No research detailing molecular dynamics simulations of this compound interacting with specific solvents or host molecules has been found. Consequently, there is no data to report on the nature and strength of these potential interactions.
Potential Applications and Future Research Directions of 4,7 Dimethyl 1,3 Dihydro 2 Benzofuran
Materials Science Applications
There is currently no available scientific literature detailing the application of 4,7-Dimethyl-1,3-dihydro-2-benzofuran in materials science. The potential for its use in this field remains an open area for future investigation.
Optoelectronic Materials (e.g., organic photovoltaics, field-effect transistors)
No research data was found to support the use of this compound in the development of optoelectronic materials such as organic photovoltaics or field-effect transistors.
Polymer Chemistry and Advanced Composites
The role of this compound as a monomer or additive in polymer chemistry or for the creation of advanced composites has not been documented in scientific studies.
Catalysis
While benzofuran (B130515) and dihydrobenzofuran scaffolds are of interest in catalysis, there is no specific information on the catalytic activity or potential of this compound.
Ligand Design for Metal-Catalyzed Reactions
The potential of this compound to act as a ligand in metal-catalyzed reactions has not been explored in the available scientific literature.
Organocatalytic Applications
There are no published studies on the use of this compound as an organocatalyst.
Advanced Chemical Sensing and Detection
No research has been published on the application of this compound in the field of chemical sensing and detection.
Design of Fluorescent Probes
There is no available research on the utilization of this compound in the design of fluorescent probes. While the broader benzofuran scaffold is a component in some fluorescent molecules, specific data for this dimethylated dihydrobenzofuran derivative is absent. nih.govunina.itnih.govmdpi.com
Development of Chemosensors
Similarly, the development of chemosensors based on this compound has not been reported in scientific literature. Research in chemosensors often employs heterocyclic compounds, but studies specifically investigating this compound are not available.
Environmental Remediation Technologies
No literature was found to support the use of this compound in environmental remediation technologies.
Adsorption and Degradation of Pollutants
There are no documented studies on the capacity of this compound for the adsorption or degradation of environmental pollutants.
Heavy Metal Complexation and Removal
The potential for this compound to be used in heavy metal complexation and removal has not been investigated in any published research.
Applications in Agrochemicals and Pesticides
While some benzofuran derivatives are known to have applications in the agrochemical sector, there is no information linking this compound to use as a pesticide or in other agrochemical formulations. nih.gov A related compound, carbofuran (B1668357) phenol (B47542) (2,3-dihydro-2,2-dimethyl-7-benzofuranol), is a known metabolite of the pesticide carbofuran. nih.gov However, this is a structurally distinct compound.
Emerging Research Areas and Interdisciplinary Studies
Currently, there are no emerging research areas or interdisciplinary studies focused on this compound. The lack of foundational research on this specific compound means it is not yet a subject of investigation in specialized or cross-disciplinary fields.
Integration with Supramolecular Chemistry for Host-Guest Systems
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for developing advanced materials and systems. Host-guest chemistry, a central concept in this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. This interaction can modify the properties of the guest, such as its solubility, stability, and reactivity.
The this compound molecule possesses characteristics that make it a suitable candidate as a guest in various host-guest systems. Its aromatic nature, provided by the benzene (B151609) ring, and the presence of methyl groups, which can engage in hydrophobic and van der Waals interactions, are key features for binding within the cavities of macrocyclic hosts.
Future research could focus on complexing this compound with well-known host molecules such as cyclodextrins, calixarenes, and cucurbiturils. These hosts have hydrophobic inner cavities and hydrophilic exteriors, making them ideal for encapsulating non-polar guests in aqueous environments. The formation of such inclusion complexes could enhance the solubility of this compound, potentially facilitating its use in biological or environmental applications.
The potential for selective recognition by engineered host molecules also presents an exciting research direction. By designing hosts with specific cavity sizes and functional groups, it may be possible to achieve highly selective binding of this compound, leading to applications in sensing, separation, and controlled release systems.
Table 1: Potential Host Macrocycles for this compound
| Host Molecule | Cavity Diameter (Å) | Key Features | Potential Interactions with Guest |
| β-Cyclodextrin | 6.0 - 6.5 | Truncated cone shape, hydrophobic cavity | Hydrophobic interactions with the dimethyl-substituted benzene ring |
| p-Sulfonatocalix researchgate.netarene | ~3.0 - 6.0 | Tunable cavity size, anionic portal | Cation-π and hydrophobic interactions |
| Cucurbit nih.govuril | 7.3 - 9.1 | Pumpkin-shaped, strong binding for hydrophobic/cationic guests | Hydrophobic and dipole-ion interactions |
This table presents potential host molecules and their properties for forming inclusion complexes with this compound based on general principles of host-guest chemistry.
Exploration of Novel Photophysical Properties
Benzofuran derivatives are known to exhibit interesting photophysical properties, including fluorescence, which makes them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com The photophysical characteristics of a molecule are dictated by its electronic structure, which is influenced by its substituents.
The 4,7-dimethyl substitution on the benzofuran core of the target molecule is expected to influence its absorption and emission properties. Methyl groups are known to be weak electron-donating groups, which can cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound.
A detailed investigation into the photophysical properties of this compound would involve measuring its absorption and fluorescence spectra, fluorescence quantum yield, and lifetime in various solvents. Such studies would reveal its potential as a fluorophore. For instance, the study of 1,3-Diphenylisobenzofuran (DPBF), a related compound, has shown that it is a widely used fluorescent probe. mdpi.com
Furthermore, the dihydro-2-benzofuran core introduces a non-aromatic furan (B31954) ring, which will have distinct electronic properties compared to the fully aromatic benzofuran. Research into how this structural feature, combined with the dimethyl substitution, affects the excited state dynamics would be a novel area of study. Time-dependent density functional theory (TD-DFT) calculations could be employed to predict the electronic transitions and photophysical parameters, guiding experimental efforts. mdpi.com
Table 2: Comparison of Photophysical Properties of Related Benzofuran Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |
| 1,3-Diphenylisobenzofuran | 415 | 455-466 | Ethanol, DMF, DMSO mdpi.com |
| Benzofuran-pyrene hybrids | Bathochromic shift observed | - | Various solvents researchgate.net |
This table provides examples of the photophysical properties of related benzofuran compounds to suggest a potential area of investigation for this compound. The specific properties of the target compound are yet to be determined.
Conclusion and Future Outlook in Dihydrobenzofuran Research
Summary of Key Research Findings Pertaining to 4,7-Dimethyl-1,3-dihydro-2-benzofuran
Direct and specific research singling out this compound is notably scarce in publicly available scientific literature. The majority of research focuses on the isomeric 2,3-dihydrobenzofuran (B1216630) core or derivatives with different substitution patterns. An entry in the PubChem database exists for a related isomer, 4,7-Dimethyl-3H-isobenzofuran-1-one, highlighting the chemical space around this substitution pattern. nih.gov The National Institute of Standards and Technology (NIST) WebBook lists "Benzofuran, 4,7-dimethyl-," the aromatic precursor, but provides limited data on the dihydro variant. nist.gov
Despite the lack of dedicated studies, the synthesis of 4,7-disubstituted benzofurans has been reported, suggesting that synthetic routes to this compound are theoretically feasible. oregonstate.edu General methods for the synthesis of 1,3-dihydro-2-benzofurans often involve the cyclization of appropriately substituted precursors. organic-chemistry.org For instance, the preparation of arylmagnesium reagents with an ortho-chloromethyl group has been a useful method for creating various functionalized heterocycles, including isobenzofurans. organic-chemistry.org It can be inferred that a synthetic strategy for this compound would likely involve a multi-step process starting from a correspondingly substituted benzene (B151609) derivative.
Challenges and Opportunities in the Synthesis and Functionalization of Dihydrobenzofurans
The synthesis and functionalization of the dihydrobenzofuran scaffold present both significant challenges and exciting opportunities for organic chemists.
Challenges:
Another challenge lies in the stability of certain intermediates and final products. For example, some methyl-substituted dihydrobenzofurans have been reported to have lower stability in air, which can complicate their handling and storage. organic-chemistry.org The conditions required for some synthetic transformations, such as high temperatures or the use of harsh reagents, can also be incompatible with sensitive functional groups on the molecule.
Opportunities:
The development of novel catalytic systems offers a significant opportunity to overcome many of the existing synthetic challenges. Transition metal-catalyzed reactions, for instance, have shown great promise in achieving high levels of chemo-, regio-, and enantioselectivity in the synthesis of dihydrobenzofurans. organic-chemistry.org Palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H activation are powerful tools for constructing the dihydrobenzofuran core with precise control over the final structure. organic-chemistry.org
The functionalization of the dihydrobenzofuran scaffold provides a platform for creating diverse chemical libraries for drug discovery. The ability to introduce a wide range of substituents at various positions on the molecule allows for the fine-tuning of its biological activity. This is particularly relevant for the development of new therapeutic agents targeting a variety of diseases. nih.gov The inherent reactivity of the dihydrofuran ring also allows for further chemical modifications, expanding the accessible chemical space.
Promising Avenues for Further Academic and Industrial Research on this Compound Class
The dihydrobenzofuran class of compounds continues to be a fertile ground for both academic and industrial research, with several promising avenues for future exploration.
Academic Research:
From an academic perspective, the development of new, more efficient, and sustainable synthetic methodologies remains a key focus. This includes the exploration of visible-light-mediated catalysis and the use of earth-abundant metal catalysts to replace precious metals like palladium and rhodium. nih.gov There is also a continuing need for the development of novel asymmetric catalytic systems to access enantiomerically pure dihydrobenzofurans.
Furthermore, detailed mechanistic studies of new and existing reactions are crucial for a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be applied to the rational design of more effective synthetic strategies. The exploration of the fundamental photophysical and electronic properties of novel dihydrobenzofuran derivatives could also lead to their application in materials science, for example, as organic light-emitting diodes (OLEDs) or sensors.
Industrial Research:
In the industrial sector, the primary focus is on the application of dihydrobenzofurans in medicinal chemistry and agrochemistry. The dihydrobenzofuran scaffold is a "privileged structure," meaning it is frequently found in compounds with diverse biological activities. researchgate.net A significant area of opportunity lies in the design and synthesis of new dihydrobenzofuran derivatives as potential anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net For instance, some benzofuran (B130515) derivatives have shown potential as inhibitors of enzymes implicated in cancer progression. nih.gov
Q & A
Q. What are the established synthetic routes for 4,7-dimethyl-1,3-dihydro-2-benzofuran, and how can purity be optimized?
A two-step synthesis strategy is commonly employed. The first step involves cyclization of dihydroxyacetophenone derivatives using acid catalysis (e.g., H₂SO₄) to form the benzofuran core. The second step introduces methyl groups via alkylation or Friedel-Crafts reactions. Purity optimization requires careful control of reaction conditions (e.g., anhydrous environment, temperature gradients) and purification via column chromatography with hexane/ethyl acetate gradients .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for H-5 and H-6), methyl groups at δ 2.3–2.5 ppm, and dihydrofuran protons as multiplet signals (δ 4.5–5.0 ppm).
- ¹³C NMR : The carbonyl carbon (C-1) appears at ~170 ppm, while aromatic carbons range from 110–150 ppm.
- MS : Molecular ion peak at m/z 162 (C₁₀H₁₀O₂) with fragmentation patterns consistent with methyl loss .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distributions. The methyl groups at C-4 and C-7 act as electron-donating substituents, directing electrophiles to para positions (C-5 and C-6). Solvent effects (e.g., polar aprotic vs. protic) should be modeled using COSMO-RS to refine predictions .
Q. What strategies resolve contradictions in biological activity data for benzofuran derivatives?
- Experimental Design : Use standardized assays (e.g., IC₅₀ measurements in enzyme inhibition) with controls for solvent interference (DMSO < 0.1%).
- Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate substituent effects (e.g., methyl vs. halogen groups) with activity trends.
- Reproducibility : Cross-validate results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Q. How can byproduct formation during synthesis be minimized, and how are these byproducts characterized?
Common byproducts include ortho-methyl isomers and dimerized species. Mitigation strategies:
- Use sterically hindered bases (e.g., 2,6-lutidine) to suppress dimerization.
- Monitor reaction progress via TLC or in-situ IR.
- Characterize byproducts using HRMS and 2D NMR (COSY, HSQC) .
Methodological Challenges
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 60:40 v/v) and UV detection at 254 nm.
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 162 → 147 (methyl loss) for quantification .
Q. How do steric and electronic effects influence the catalytic hydrogenation of the dihydrofuran ring?
- Steric Effects : Bulky substituents (e.g., tert-butyl) slow hydrogenation due to restricted access to the catalyst surface.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) stabilize the transition state, accelerating reduction.
- Catalyst Screening : Test Pd/C, PtO₂, and Raney Ni under H₂ (1–3 atm) to optimize regioselectivity .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
